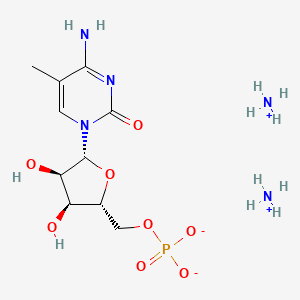![molecular formula C11H15ClN4 B12921378 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine CAS No. 89099-85-4](/img/structure/B12921378.png)
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C11H15ClN4. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives.
Scientific Research Applications
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-ethylimidazo[1,2-a]pyrimidin-7-amine: Similar structure with an ethyl group instead of a pentyl group.
Imidazo[1,2-a]pyridine analogues: Known for their antituberculosis activity.
Uniqueness
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its pentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and biological targets .
Properties
CAS No. |
89099-85-4 |
|---|---|
Molecular Formula |
C11H15ClN4 |
Molecular Weight |
238.72 g/mol |
IUPAC Name |
5-chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15ClN4/c1-2-3-4-5-13-10-8-9(12)16-7-6-14-11(16)15-10/h6-8H,2-5H2,1H3,(H,13,14,15) |
InChI Key |
WPJDYGVRMKZFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC2=NC=CN2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


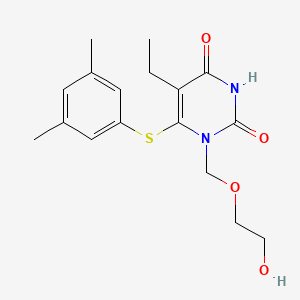
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
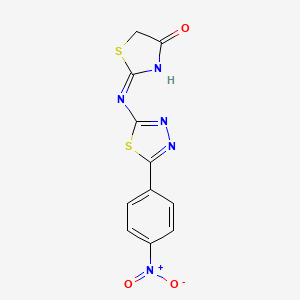
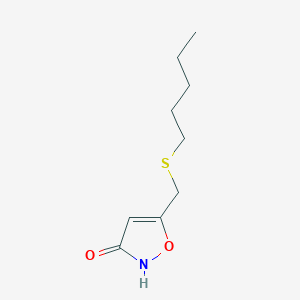



![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
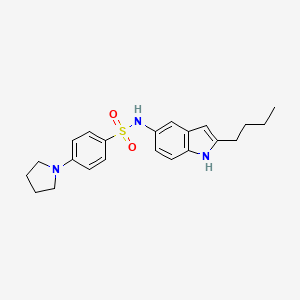
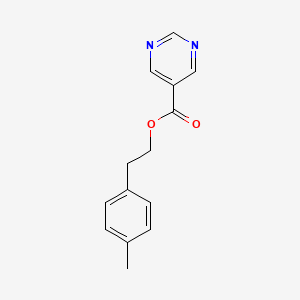
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

